molecular formula C18H17ClN2O2S2 B2830718 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile CAS No. 1796956-36-9

4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile

Cat. No. B2830718
CAS RN: 1796956-36-9
M. Wt: 392.92
InChI Key: KWPYJQIKEBJASS-UHFFFAOYSA-N
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Description

Compounds like “4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile” are typically complex organic molecules. They often contain a central aromatic ring (benzonitrile in this case), with various functional groups attached . These functional groups can include sulfonyl groups, chlorophenyl groups, and thiazepan rings .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps, each introducing a new functional group. For example, a common method for the synthesis of piperazine derivatives involves the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of these compounds can be confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite complex, depending on the specific functional groups present. For example, the reactions of activated aryl halides closely resemble the SN2-displacement reactions of aliphatic halides .

Scientific Research Applications

Antiviral and Antitumor Potential

The compound 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile is part of a broader class of sulfonamide-based compounds, which have been investigated for their potential in various scientific research areas, particularly in antiviral and antitumor activities. While the exact compound does not appear directly in the studies, related sulfonamide derivatives provide insight into the possible applications and effectiveness of this compound in scientific research.

A study by Chen et al. (2010) focused on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, revealing certain anti-tobacco mosaic virus activities, hinting at the antiviral capabilities of similar structures (Chen et al., 2010). Additionally, Rostom (2006) synthesized a series of compounds substituted with benzenesulfonamide, sulfonylurea, and sulfonylthiourea pharmacophores, displaying promising broad-spectrum antitumor activity against various tumor cell lines (Rostom, 2006).

Photochemical and Synthetic Applications

The research on photochemistry of phenyl-substituted 1,2,4-thiadiazoles by Pavlik et al. (2003) provides insights into the chemical behavior of related compounds under light exposure, which could be relevant for the study of 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile in photochemical applications (Pavlik et al., 2003).

Moreover, the work by Komatsu et al. (1983) on the formation of 1,2,4-thiadiazoles through the reaction of sulfur dichloride with nitriles in the presence of a Lewis acid suggests a pathway for synthesizing structurally related compounds, potentially applicable for creating derivatives of 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile (Komatsu et al., 1983).

Antimicrobial Activity

The synthesis of derivatives like 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine and their evaluation against pathogens of Lycopersicon esculentum by Vinaya et al. (2009) demonstrates the potential antimicrobial activity of sulfonamide-based compounds, suggesting an area of application for 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile (Vinaya et al., 2009).

Safety and Hazards

The safety and hazards associated with these compounds can vary widely, depending on their specific structure. For example, many organophosphate insecticides are highly toxic and pose significant health risks .

Future Directions

The future directions in the field of organic synthesis often involve the development of more efficient and environmentally friendly synthetic routes. For example, there is a growing interest in the development of metal-free synthetic routes to isoxazoles .

properties

IUPAC Name

4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S2/c19-17-4-2-1-3-16(17)18-9-10-21(11-12-24-18)25(22,23)15-7-5-14(13-20)6-8-15/h1-8,18H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPYJQIKEBJASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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